

An In-depth Technical Guide to 1-Chloroisoquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 1-Chloroisoquinoline-6-carbaldehyde

Cat. No.: B571659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **1-Chloroisoquinoline-6-carbaldehyde**. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from chemical supplier data and predictions based on structurally related compounds. It aims to serve as a foundational resource for researchers, highlighting the compound's potential as a versatile building block in medicinal chemistry and materials science.

Core Physicochemical Properties

1-Chloroisoquinoline-6-carbaldehyde is a halogenated heterocyclic aldehyde. The isoquinoline scaffold is a key structural motif in many biologically active compounds, and the presence of a chlorine atom and a carbaldehyde group offers reactive sites for further chemical modification.^[1]

Table 1: Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	1-chloroisoquinoline-6-carbaldehyde	N/A
CAS Number	1211528-19-6	[2]
Molecular Formula	C ₁₀ H ₆ ClNO	[3]
Molecular Weight	191.61 g/mol	[3]
Physical State	Solid	[3]
MDL Number	MFCD15526625	[2][3]
SMILES	<chem>O=Cc1ccc2c(c1)ccnc2Cl</chem>	[2]
InChI	1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H	[3]
InChIKey	UGSADBAYHQRKOC-UHFFFAOYSA-N	[3]
Melting Point	Data not available	[4]
Boiling Point	Data not available	[4]

| Solubility | Data not available |[4] |

Spectroscopic Profile (Predicted)

While experimentally verified spectroscopic data is not widely published, the following characteristics can be predicted based on the compound's structure and data from analogous molecules.[4]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals & Rationale
^1H NMR	- Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region (δ 9-10 ppm). [4] - Aromatic Protons: Complex splitting patterns are expected in the aromatic region (δ 7-9 ppm) due to the substituted isoquinoline ring system. [4]
^{13}C NMR	- Carbonyl Carbon (C=O): Expected in the downfield region typical for aldehydes (δ 190-200 ppm). [4] - Aromatic Carbons: Signals would appear in the δ 120-150 ppm range. [4]
Mass Spec. (MS)	- The molecular ion peak would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M^+ and M^++2 peaks in an approximate 3:1 ratio). [4] [5]

| Infrared (IR) | - C=O Stretch: A strong carbonyl stretching vibration for the aldehyde is anticipated around 1700 cm^{-1} .[\[4\]](#)[\[5\]](#) - Aromatic C-H Stretch: Expected above 3000 cm^{-1} .[\[5\]](#) - C=C and C=N Stretch: Vibrations from the isoquinoline ring would appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.[\[5\]](#) - C-Cl Stretch: A vibration would likely be observed in the fingerprint region.[\[5\]](#) |

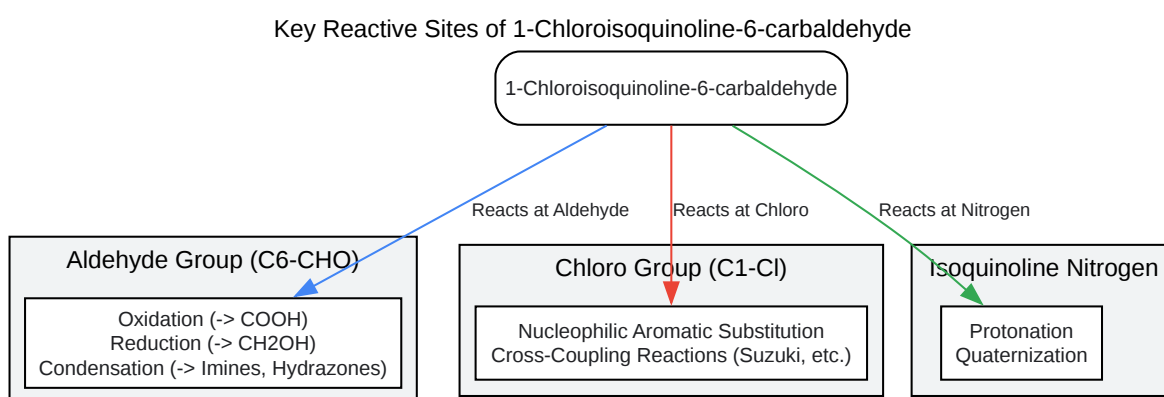
Chemical Reactivity and Stability

The chemical reactivity of **1-Chloroisoquinoline-6-carbaldehyde** is primarily influenced by its three key features: the aldehyde group, the chloro substituent, and the isoquinoline ring system.[\[4\]](#)

- **Aldehyde Group:** This group is a versatile handle for various transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.[\[4\]](#)[\[6\]](#)
- **Chloro Group:** The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions. It can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds.[\[6\]](#)

- Isoquinoline Nitrogen: The nitrogen atom provides a site for protonation in acidic media or quaternization reactions.[4][7]

Stability: As an aromatic aldehyde, this compound is susceptible to degradation under strong acidic or basic conditions.[7] In the presence of a strong base, it may undergo a Cannizzaro reaction, a disproportionation that yields the corresponding alcohol and carboxylic acid.[7] For storage, it is recommended to keep the solid compound in a cool, dry, dark place, preferably under an inert atmosphere.[7] Solutions should be prepared fresh before use.[7]



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Caption: Key reactive sites and potential transformations.

Experimental Protocols

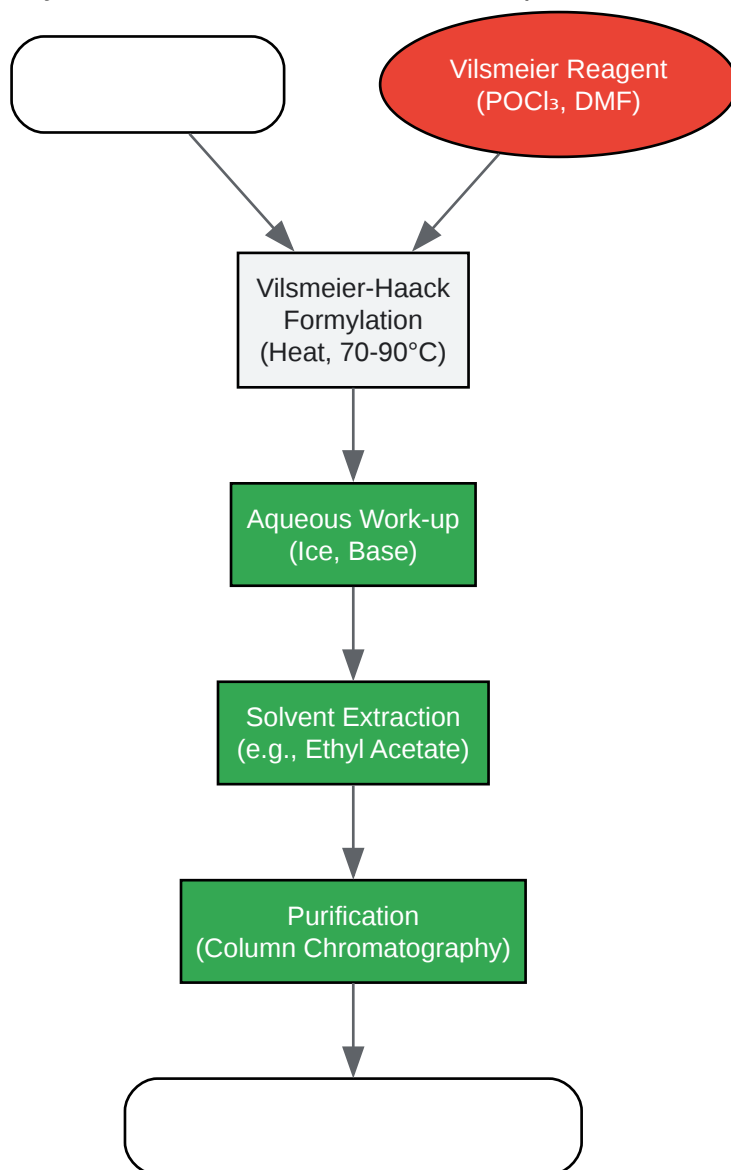
Detailed, peer-reviewed synthetic protocols for **1-Chloroisoquinoline-6-carbaldehyde** are not readily available. However, a plausible synthesis can be proposed based on established organic chemistry methodologies, such as the formylation of a 1-chloroisoquinoline precursor.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds and represents a viable route for introducing the aldehyde group onto a pre-formed 1-chloroisoquinoline ring.[8][9]

Protocol:

- Preparation of Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.[8]
- Formylation Reaction: Dissolve 1-chloroisoquinoline (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture, typically between 70-90°C, for several hours.[8][9]
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
- Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.[8] [9] Neutralize the solution by adding a base (e.g., sodium hydroxide or sodium bicarbonate solution) until basic.[8] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.[8][9]

Proposed Synthetic Workflow for 1-Chloroisoquinoline-6-carbaldehyde



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Caption: Proposed Vilsmeier-Haack synthesis workflow.

For comprehensive characterization of the synthesized compound, the following analytical techniques are recommended.

Protocol:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[5]
- Data Acquisition: Acquire ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field spectrometer (400 MHz or higher) to enable unambiguous assignment of all proton and carbon signals.[5]
- Mass Spectrometry (MS):
 - Analysis: Obtain a high-resolution mass spectrum (HRMS) using a suitable ionization technique (e.g., ESI or APCI) to confirm the elemental composition by determining the accurate mass of the molecular ion.[5]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum directly using an Attenuated Total Reflectance (ATR) accessory.[5][10]
 - Data Acquisition: Scan the sample over the range of $4000\text{-}400\text{ cm}^{-1}$ to identify characteristic functional group vibrations.[5]

Conclusion

1-Chloroisoquinoline-6-carbaldehyde is a promising, yet underexplored, chemical entity.[1] Its bifunctional nature, featuring reactive aldehyde and chloro groups, makes it a valuable building block for creating diverse molecular libraries for screening in drug discovery and materials science.[1][6] This guide summarizes the available and predicted data for this compound. A significant need exists for comprehensive experimental characterization to determine its precise physical constants, obtain detailed spectroscopic data, and explore its biological activities to unlock its full potential.[4]

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